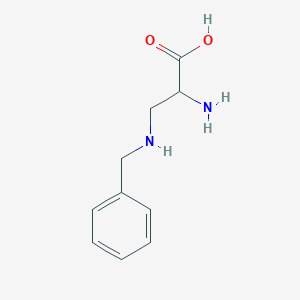

(S)-2-Amino-3-(Benzylamino)Propanoic Acid

Description

Properties

IUPAC Name |

2-amino-3-(benzylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-9(10(13)14)7-12-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGMJYPWCZYLAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555936 | |

| Record name | 3-(Benzylamino)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119830-32-9 | |

| Record name | 3-(Benzylamino)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cbz Protection

Benzyl chloroformate (Cbz-Cl) reacts with the amino group in dichloromethane, catalyzed by N-methylmorpholine (NMM). The reaction proceeds at 0°C to minimize side reactions, yielding Cbz-protected intermediates with >85% efficiency.

Boc Protection

Di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) introduces the Boc group under mild basic conditions (pH 8–9). Deprotection is achieved via trifluoroacetic acid (TFA) in dichloromethane, preserving the acid-sensitive benzylamino moiety.

| Protection Method | Reagent | Conditions | Yield |

|---|---|---|---|

| Cbz | Cbz-Cl, NMM | 0°C, CH₂Cl₂ | 85% |

| Boc | Boc₂O, DMAP | RT, THF | 90% |

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and minimal waste. Continuous flow chemistry enables rapid mixing and precise temperature control, reducing reaction times from days to hours. For example, a patent describes the continuous hydrolysis of ethyl 2-ethoxy-3-(4-benzyloxyphenyl)propanoate using NaOH in methanol, achieving 84% yield at 25–30°C.

Crystallization-Induced Asymmetric Transformation

Racemic mixtures are resolved by forming diastereomeric salts with chiral auxiliaries like (R)-α-methylbenzylamine. The (S)-enantiomer preferentially crystallizes from ethyl acetate, yielding optically pure product after recrystallization. This method scales efficiently, with reported yields of 63% for multi-kilogram batches.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Scale |

|---|---|---|---|

| Reductive amination | High stereoselectivity | Requires toxic borohydrides | Lab-scale |

| Enzymatic resolution | Eco-friendly, high ee | Costly enzymes | Pilot-scale |

| Continuous flow synthesis | Rapid, scalable | Specialized equipment needed | Industrial |

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-3-(Benzylamino)Propanoic Acid serves as an important building block in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be utilized in creating derivatives that exhibit biological activity.

- Antitumor Agents : The compound has been linked to the synthesis of taxane derivatives, such as Docetaxel and Cabazitaxel, which are used in cancer treatment. These compounds are synthesized through processes that incorporate this compound as a side chain, enhancing their therapeutic efficacy and specificity against cancer cells .

Neuropharmacology

Research indicates that derivatives of this compound can act on neurotransmitter systems, potentially influencing conditions such as depression and anxiety. Its structural similarity to amino acids involved in neurotransmission makes it a candidate for developing new antidepressant medications .

Biochemical Studies

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to mimic natural amino acids allows researchers to investigate the effects of amino acid substitutions on protein function and stability .

Case Study 1: Synthesis of Antitumor Compounds

A study detailed the synthesis of this compound derivatives leading to improved yields of Docetaxel. The process involved optimizing reaction conditions to enhance purity and yield, demonstrating the compound's utility in pharmaceutical synthesis .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers explored the effects of this compound analogs on glutamate receptors. The findings suggested that these compounds could modulate synaptic transmission and have implications for treating neurological disorders .

Comparative Analysis Table

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(Benzylamino)Propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, potentially inhibiting their activity. This compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Key Differences :

- Electron Effects: Nitro groups (e.g., 3- or 4-nitrophenyl) enhance electrophilicity compared to the benzylamino group, affecting reactivity in amination or elimination reactions.

- Solubility: The benzylamino group in the parent compound improves water solubility relative to biphenylyl derivatives.

Heterocyclic and Aliphatic Analogues

Key Differences :

- Biocatalytic Behavior: Thiophene-containing analogues exhibit higher reaction rates in ammonia elimination compared to benzylamino derivatives due to sulfur’s electron-rich nature.

- Metabolic Pathways: Methyl-substituted analogues like (2S)-3-Amino-2-Methylpropanoic Acid are directly involved in human metabolic disorders, unlike the benzylamino variant.

Physicochemical Comparison

Biological Activity

(S)-2-Amino-3-(Benzylamino)Propanoic Acid, a chiral amino acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.234 g/mol, exhibits unique properties that make it a candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and potential therapeutic roles, supported by research findings and case studies.

Chemical Structure and Properties

The structure of this compound includes an amino group and a benzylamino group attached to a propanoic acid backbone. Its chirality is significant as it influences the biological activity of the compound, affecting its interaction with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.234 g/mol |

| Functional Groups | Amino group, Carboxylic acid, Benzylamino group |

Neuropharmacological Effects

Research indicates that this compound may act as a neuromodulator or neurotransmitter due to its structural similarity to other amino acids involved in neurotransmission. It has been shown to influence synaptic plasticity and neuronal signaling pathways, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Key Findings:

- Neurotransmitter Interaction: The compound interacts with various receptors in the central nervous system, potentially modulating synaptic transmission. This property is crucial for developing treatments for conditions like depression and anxiety.

- Neuroprotective Properties: Studies suggest that it may inhibit enzymes linked to neurodegeneration, although further research is necessary to confirm these effects in clinical settings.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In vitro experiments indicate that this compound may exhibit selective cytotoxicity against cancer cells while sparing normal cells.

Case Study:

- A study reported that derivatives of this compound showed significant inhibitory activity against HCT-116 cancer cells. The compounds were found to induce apoptosis in cancerous cells through pathways involving heat shock proteins (HSP90 and TRAP1) .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Receptor Binding: The benzylamino group facilitates binding to specific neurotransmitter receptors, influencing their activity.

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways associated with neurodegenerative diseases and cancer progression .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-3-(Naphthalen-1-yl)Propanoic Acid | Contains a naphthalene moiety | Enhanced lipophilicity; different receptor interactions |

| (R)-2-Amino-3-(Benzylamino)Propanoic Acid | Enantiomer of (S)-form | Different biological activity profile |

| 3-(Benzylamino)-2-(Benzyloxycarbonylamino)Propanoic Acid | Additional benzyloxycarbonyl group | Enhanced stability during synthesis |

Q & A

Basic Questions

Q. What are the key steps in synthesizing (S)-2-Amino-3-(Benzylamino)Propanoic Acid, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves coupling a benzylamine group to a chiral amino acid backbone. A common approach includes:

Protection of the amino group : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions .

Enantioselective coupling : Employ chiral catalysts or biocatalysts (e.g., immobilized phenylalanine ammonia-lyase) to ensure (S)-configuration .

Deprotection and purification : Remove protecting groups under acidic conditions (e.g., HCl) and purify via recrystallization or HPLC .

- Key Consideration : Monitor optical activity using polarimetry and confirm stereochemistry via X-ray crystallography or chiral HPLC .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most reliable?

- Methodological Answer :

- Mass Spectrometry (MS) : ESI-MS in negative/positive ion mode confirms molecular weight (e.g., [M−H]⁻ at m/z 382 for related analogs) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves benzylamino and propanoic acid moieties. For example, aromatic protons appear at δ 7.2–7.5 ppm, while α-amino protons show splitting due to chirality .

- Infrared (IR) Spectroscopy : Identify NH (3300 cm⁻¹) and COO⁻ (1700 cm⁻¹) stretches .

Q. What are the solubility and stability profiles under different experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (water, methanol) due to ionic carboxylate and amino groups. Poor solubility in non-polar solvents (e.g., chloroform) .

- Stability : Store as a hydrochloride salt at −20°C to prevent decomposition. Avoid prolonged exposure to light or basic pH (>8), which may degrade the benzylamino group .

Advanced Research Questions

Q. How can biocatalytic methods be optimized for scalable enantioselective synthesis?

- Methodological Answer :

- Enzyme Immobilization : Use functionalized carbon nanotubes (SwCNTNH₂) to stabilize phenylalanine ammonia-lyase (PAL), enhancing reusability and reaction rates .

- Reaction Conditions : Optimize pH (7.5–8.5), temperature (25–37°C), and ammonia concentration to maximize yield (e.g., 75% reported for analogous compounds) .

- Kinetic Analysis : Use Michaelis-Menten models to determine substrate affinity (Km) and turnover (kcat) for process scale-up .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine NMR (e.g., NOESY for spatial proximity) with high-resolution MS to confirm molecular formula .

- X-ray Diffraction : Resolve ambiguous stereocenters via single-crystal analysis, particularly for chiral analogs .

- Computational Modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .

Q. What strategies are effective in analyzing pharmacological activity, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- In Vitro Assays : Test inhibition of peroxisome proliferator-activated receptors (PPARs) using luciferase reporter gene assays. IC₅₀ values for related compounds range 10–100 μM .

- Molecular Docking : Simulate binding to PPAR-γ ligand-binding domain (PDB ID: 1NYX) using AutoDock Vina to prioritize analogs for synthesis .

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) and LC-MS quantification .

Q. How can synthetic byproducts or impurities be identified and mitigated?

- Methodological Answer :

- HPLC-MS Profiling : Use reverse-phase C18 columns to separate diastereomers or benzyl-deprotected byproducts .

- Process Optimization : Reduce impurities by controlling reaction time (e.g., ≤24 hrs for ammonolysis) and using scavengers (e.g., polymer-bound isocyanates) .

- Regulatory Compliance : Follow EMA/ICH guidelines for impurity thresholds (e.g., ≤0.25% for unknown impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.